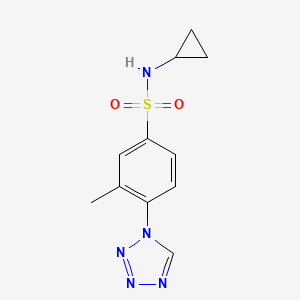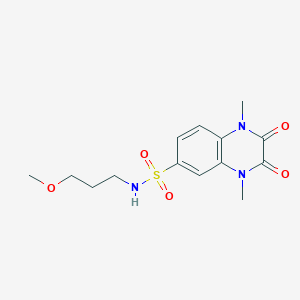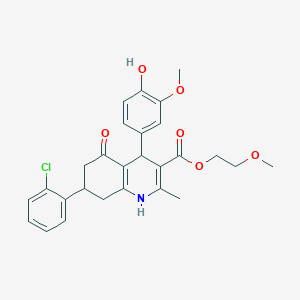![molecular formula C16H12N2O4 B11076756 2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]-](/img/structure/B11076756.png)
2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1Z)-3-METHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexadienone moiety with a benzoxazole carboxylate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-3-METHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexadienone intermediate, followed by the introduction of the benzoxazole moiety through a series of condensation and cyclization reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(1Z)-3-METHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various hydroxy or amino derivatives.
Scientific Research Applications
[(1Z)-3-METHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [(1Z)-3-METHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(1Z)-3-METHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-6-CARBOXYLATE
- [(1Z)-3-METHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-8-CARBOXYLATE
Uniqueness
[(1Z)-3-METHYL-4-OXOCYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexadienone and benzoxazole moiety sets it apart from other similar compounds, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-methyl-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-9-8-11(6-7-14(9)19)18-22-16(20)12-4-3-5-13-15(12)21-10(2)17-13/h3-8H,1-2H3/b18-11- |
InChI Key |
METVRHCYLSUYQU-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=C3C(=CC=C2)N=C(O3)C)/C=CC1=O |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=C3C(=CC=C2)N=C(O3)C)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11076678.png)
![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11076680.png)
![1-(2-fluorophenyl)-3-[(2-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11076684.png)



![3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol]](/img/structure/B11076714.png)
![N-(4-bromophenyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11076730.png)

![6-Ethoxytetrazolo[1,5-b]pyridazine](/img/structure/B11076741.png)
![5,5'-methanediylbis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B11076745.png)
![1-[(4-bromophenoxy)methyl]-N-(2-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076762.png)
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076772.png)
![(3E)-3-[(5-bromo-1H-indol-3-yl)methylidene]-6-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B11076776.png)
